Cedrene
Overview
Description
Cedrene is a sesquiterpene, a class of organic compounds that are a subcategory of terpenes. Its chemical formula is C₁₅H₂₄ , and it is found naturally in many essential oils, particularly in the essential oil of cedar, which lends it its name . This compound is a major component in cedarwood oil and is often associated with the characteristic smell of cedar trees. The molecular structure of this compound is intriguing because it has three cyclohexane rings, creating a tricyclic structure . This complex structure is responsible for its stability and the unique scent it imparts to cedarwood oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedrene can be synthesized in the laboratory through various chemical reactions and reagents. One notable method involves the use of radical chemistry, as demonstrated by Hee-Yoon Lee and colleagues . The synthesis of this compound often requires the expertise of experienced chemists due to its complexity.
Industrial Production Methods: this compound is primarily extracted from the essential oil of cedarwood through steam distillation . This process involves placing cedarwood chips or sawdust in a distillation apparatus and passing steam through the material. The high temperature causes the cells of the wood to rupture, releasing the essential oil, which is then condensed and collected separately from the water .
Chemical Reactions Analysis
Types of Reactions: Cedrene undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is the ozonolysis of α-cedrene, which leads to the formation of secondary organic aerosols .
Common Reagents and Conditions: The ozonolysis of α-cedrene involves the use of ozone as a reagent. The reaction is typically conducted in a glass flow reactor or static Teflon chambers . Other reagents used in this compound reactions include potassium permanganate and protic polar solvents .
Major Products: The ozonolysis of α-cedrene produces high molecular weight products such as aldol condensation products, peroxyhemiacetals, and esters . These products play a crucial role in the early stages of particle formation.
Scientific Research Applications
Cedrene has found extensive use in various scientific research applications:
Chemistry: this compound is studied for its potential use in biofuel production due to its chemical structure, high stability, and renewable source .
Biology: Research into the therapeutic properties of this compound suggests it may possess anti-inflammatory and anticancer activities .
Medicine: this compound’s potential therapeutic properties are being explored for their applications in treating various medical conditions .
Industry: this compound is widely used in the fragrance industry for creating perfumes, scented candles, soaps, and other aromatic products . It is also utilized in insecticides and pesticides as a natural repellent .
Mechanism of Action
The mechanism of action of cedrene involves its interaction with various molecular targets and pathways. For instance, the ozonolysis of α-cedrene leads to the formation of secondary organic aerosols, which play a significant role in air quality and climate . The high molecular weight products formed during this reaction, such as aldol condensation products and peroxyhemiacetals, are crucial in the early stages of particle formation .
Comparison with Similar Compounds
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAQOCYXUMOFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859378 | |
Record name | Cedr-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68608-32-2, 11028-42-5, 469-61-4 | |
Record name | Terpenes and Terpenoids, cedarwood-oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cedrene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cedrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Juniperus deppeana Steud. (Cupressaceae) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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